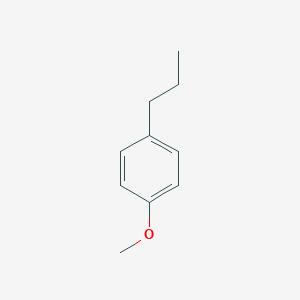

1-Methoxy-4-propylbenzene

Description

This compound is a member of methoxybenzenes.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHWKXNXTURZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042325 | |

| Record name | 4-Propylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid, Sweet herbaceous quite powerful aroma | |

| Record name | p-Propylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1253/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

212.00 to 213.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Methoxy-4-propylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, Miscible in oils, soluble (in ethanol) | |

| Record name | p-Propylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1253/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.940-0.943 | |

| Record name | p-Propylanisole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1253/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-45-0 | |

| Record name | 4-Propylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Propylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-propylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/932XJ1O77X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methoxy-4-propylbenzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methoxy-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methoxy-4-propylbenzene, also known as 4-propylanisole or dihydroanethole. It is an aromatic ether with applications in the flavor and fragrance industry and serves as a versatile precursor in organic synthesis. This document details experimental protocols for the determination of its key properties, methods for its synthesis, and an analysis of its chemical reactivity. Spectroscopic data are presented with interpretations to aid in the identification and characterization of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, anise-like odor.[1] It belongs to the class of organic compounds known as phenylpropanes, which contain a phenylpropane moiety.[2]

Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-propylanisole, p-propylanisole, dihydroanethole |

| CAS Number | 104-45-0[3] |

| Molecular Formula | C₁₀H₁₄O[3] |

| Molecular Weight | 150.22 g/mol [3] |

| InChI | InChI=1S/C10H14O/c1-3-4-9-5-7-10(11-2)8-6-9/h5-8H,3-4H2,1-2H3[3] |

| InChI Key | KBHWKXNXTURZCD-UHFFFAOYSA-N[3] |

| SMILES | CCCC1=CC=C(C=C1)OC |

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value |

| Melting Point | -20 °C (estimated) |

| Boiling Point | 215 °C[1] |

| Density | 0.941 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.504[1] |

| Flash Point | 87 °C (189 °F) |

| Solubility | Very slightly soluble in water, soluble in alcohol and oils.[1] |

| logP | 3.66[1] |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties of this compound.

Determination of Boiling Point

The boiling point can be determined using a Thiele tube apparatus.

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated slowly and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Determination of Density

The density can be determined using a pycnometer or a graduated cylinder and a balance.

Procedure (using a graduated cylinder):

-

An empty, dry 10 mL graduated cylinder is weighed on an analytical balance.

-

Exactly 10 mL of this compound is added to the graduated cylinder.

-

The graduated cylinder containing the liquid is reweighed.

-

The density is calculated by dividing the mass of the liquid by its volume (10 mL).

Determination of Refractive Index

The refractive index is measured using an Abbe refractometer.

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

A few drops of this compound are placed on the prism.

-

The prism is closed, and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

Synthesis of this compound

This compound can be synthesized through several methods, including Friedel-Crafts acylation followed by reduction, and Williamson ether synthesis.

Friedel-Crafts Acylation of Anisole (B1667542) followed by Clemmensen Reduction

This two-step synthesis first introduces an acyl group to the anisole ring, which is then reduced to a propyl group.

References

In-Depth Technical Guide: p-Propylanisole (CAS No. 104-45-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Propylanisole, systematically known as 1-methoxy-4-propylbenzene, is an aromatic organic compound valued for its characteristic sweet, anise-fennel-like aroma with nuances of sassafras and herbs.[1][2] While it occurs naturally in plants and foods such as anise, capers, and katsuobushi (dried bonito), it is often synthesized to ensure consistent quality and purity for its primary applications.[1][2] Its main uses are as a fragrance and flavoring agent in cosmetics, personal care products, and various food and beverage items.[3] Additionally, its properties make it a useful chemical intermediate and solvent in organic synthesis.[3][4] This document provides a comprehensive technical overview of its chemical properties, synthesis, spectral data, and toxicological profile.

Common Synonyms: Dihydroanethole, 4-n-Propylanisole, Methyl p-propylphenyl ether, this compound.[5]

Physicochemical Properties

p-Propylanisole is a colorless to pale yellow oily liquid at room temperature.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 104-45-0 | [5] |

| Molecular Formula | C₁₀H₁₄O | [3] |

| Molecular Weight | 150.22 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Sweet, anise, sassafras-like, herbaceous | [1] |

| Density | 0.941 g/mL at 25 °C | [6] |

| Boiling Point | 215 °C | [6] |

| Refractive Index | n20/D 1.504 | [6] |

| Flash Point | 90 °C (194 °F) - Closed Cup | [6] |

| Solubility | Soluble in ethanol (B145695) and most oils. Insoluble in glycerol (B35011) and propylene (B89431) glycol. | [6] |

Synthesis and Manufacturing

The primary industrial synthesis of p-propylanisole involves the catalytic hydrogenation of anethole, a closely related and abundant natural compound. This process selectively reduces the double bond of the propenyl group without affecting the aromatic ring or the methoxy (B1213986) group.

Experimental Protocol: Synthesis via Hydrogenation

Objective: To synthesize p-propylanisole by the selective hydrogenation of trans-anethole.

Materials:

-

trans-Anethole

-

Nickel catalyst (e.g., Raney Nickel)

-

Hydrogen gas (H₂)

-

Solvent (e.g., Ethanol)

-

Pressurized reaction vessel (autoclave/hydrogenator)

Procedure:

-

The reaction vessel is charged with trans-anethole and a suitable solvent, such as ethanol.

-

A catalytic amount of a nickel catalyst is added to the mixture.

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

-

The vessel is pressurized with hydrogen gas to the desired pressure.

-

The mixture is heated to a temperature range of 60–95 °C while being agitated or stirred to ensure efficient mixing.[6]

-

The reaction is monitored by measuring hydrogen uptake or by analytical techniques like Gas Chromatography (GC) to determine the consumption of the starting material.

-

Upon completion, the reactor is cooled, and the excess hydrogen pressure is safely vented.

-

The reaction mixture is filtered to remove the nickel catalyst.

-

The solvent is removed from the filtrate via distillation.

-

The resulting crude p-propylanisole is purified by fractional distillation under reduced pressure to yield the final product with high purity.

Spectroscopic and Analytical Data

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of p-propylanisole shows a prominent molecular ion peak and a characteristic fragmentation pattern. The base peak results from the stable benzylic cation formed upon loss of an ethyl group.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | ~18 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [M - C₂H₅]⁺ |

| 91 | ~10 | [C₇H₇]⁺ |

| 77 | ~9 | [C₆H₅]⁺ |

Data sourced from NIST Mass Spectrometry Data Center.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2965 - 2850 | Strong | Alkyl C-H Stretch (propyl & methoxy) |

| 1612, 1514 | Strong | Aromatic C=C Stretch |

| 1248 | Strong | Aryl-O (Ether) Asymmetric Stretch |

| 1038 | Strong | Aryl-O (Ether) Symmetric Stretch |

| 825 | Strong | p-Disubstituted Benzene C-H Bend (out-of-plane) |

Data sourced from NIST/EPA Gas-Phase Infrared Database.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a definitive structural map of the molecule. The data presented below is consistent with the structure of this compound.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.10 | d, J = 8.6 Hz | 2H | H-2, H-6 (Aromatic) |

| 6.83 | d, J = 8.6 Hz | 2H | H-3, H-5 (Aromatic) |

| 3.79 | s | 3H | -OCH₃ (Methoxy) |

| 2.54 | t, J = 7.6 Hz | 2H | H-7 (Ar-CH₂) |

| 1.61 | sext, J = 7.5 Hz | 2H | H-8 (-CH₂-) |

| 0.93 | t, J = 7.4 Hz | 3H | H-9 (-CH₃) |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 157.8 | C-4 (C-O) |

| 134.8 | C-1 (C-Alkyl) |

| 129.4 | C-2, C-6 |

| 113.7 | C-3, C-5 |

| 55.2 | C-10 (-OCH₃) |

| 37.4 | C-7 (Ar-CH₂) |

| 24.7 | C-8 (-CH₂-) |

| 13.9 | C-9 (-CH₃) |

NMR data interpreted from supporting information of a peer-reviewed publication.

Analytical Methods

Objective: To determine the purity of a p-propylanisole sample.

Instrumentation & Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1, HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[6]

-

Carrier Gas: Helium or Hydrogen.

-

Injector: Split/splitless type, operated in split mode.

-

Temperatures:

-

Injector: 250 °C

-

Detector: 280 °C

-

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Sample Preparation: Dilute the p-propylanisole sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.

-

Injection: Inject 1 µL of the prepared sample.

Data Analysis: Purity is determined by calculating the peak area percentage. The area of the p-propylanisole peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Biological Activity and Metabolism

p-Propylanisole is not primarily investigated for targeted pharmacological activity. Its biological relevance is mainly in the context of its metabolism and safety as a food additive and fragrance ingredient.

Human Metabolism

Studies in human volunteers using ¹⁴C-labeled p-propylanisole have elucidated its metabolic fate. After oral administration, the compound undergoes side-chain oxidation. The majority of the dose is eliminated in the urine and as ¹⁴CO₂ in expired air.

The principal urinary metabolites identified are:

-

4-Methoxyhippuric acid (~12% of dose)

-

1-(4'-methoxyphenyl)propan-2-ol (~8% of dose)

-

1-(4'-methoxyphenyl)propan-1-ol (~2% of dose)

This indicates that the primary metabolic pathways involve oxidation of the propyl side-chain at the benzylic (C1) and C2 positions, followed by further oxidation and conjugation reactions leading to the formation of hippuric acid derivatives.

Toxicological Profile

The safety of p-propylanisole has been evaluated for its use in consumer products. Toxicological data, including read-across from structurally similar compounds like p-methylanisole, indicates a low order of acute toxicity and no significant concerns for genotoxicity, reproductive toxicity, or skin sensitization at current usage levels.

Acute Toxicity

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 4.4 g/kg | [6] |

| LD₅₀ | Mouse | Oral | 7.30 g/kg | [6] |

| LD₅₀ | Rabbit | Dermal | > 5 g/kg | [6] |

Other Toxicological Endpoints

-

Genotoxicity: Based on data from the read-across analog p-methylanisole (CAS # 104-93-8), p-propylanisole is not expected to be genotoxic.

-

Repeated Dose and Reproductive Toxicity: A Margin of Exposure (MOE) greater than 100 was calculated for these endpoints, indicating no safety concerns.

-

Skin Sensitization: Data from read-across analog p-methylanisole shows no safety concerns for skin sensitization under the current declared levels of use.

Environmental Hazards

p-Propylanisole is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment (Hazard Code: N; Risk Phrase: R51/53).[6] Care should be taken to avoid its release into the environment.

References

An In-depth Technical Guide to Dihydroanethole: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroanethole, also known as 1-methoxy-4-propylbenzene, is an organic compound with applications in the flavor and fragrance industries. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis via the catalytic hydrogenation of anethole (B165797). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Identification

Dihydroanethole is an aromatic ether. Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a propyl group (-CH₂CH₂CH₃) at positions 1 and 4, respectively.

Synonyms: p-Propyl anisole, this compound, 4-Propylanisole.[1] IUPAC Name: this compound.[2] CAS Number: 104-45-0.[1] Molecular Formula: C₁₀H₁₄O.[1][3][4]

Below is a diagram representing the molecular structure of dihydroanethole.

Physicochemical Properties

A summary of the key quantitative data for dihydroanethole is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 150.22 g/mol | [4][5][6][7][8][9] |

| Appearance | Colorless to pale yellow liquid | [1][3][4] |

| Density | 0.941 g/mL at 25 °C | [3][8][9] |

| Boiling Point | 212-215 °C | [3][6][8][10] |

| Melting Point | 45-46 °C | [3] |

| Refractive Index | 1.503-1.506 at 20 °C | [1][3][10] |

| Flash Point | 85-90 °C | [1][3][10] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and most non-volatile oils. | [3][7] |

Synthesis of Dihydroanethole

Dihydroanethole is industrially prepared by the catalytic hydrogenation of anethole.[4][11] This process involves the reduction of the propenyl group's double bond in anethole to a single bond, forming the propyl group of dihydroanethole.

Experimental Protocol: Catalytic Hydrogenation of Anethole

This section provides a detailed methodology for the synthesis of dihydroanethole from anethole.

Materials:

-

Anethole

-

Hydrogenation catalyst (e.g., 5% Palladium on Carbon, Pd/C)

-

Solvent (e.g., Ethanol or Methanol)

-

Hydrogen (H₂) gas

-

High-pressure autoclave or a suitable hydrogenation reactor

Procedure:

-

Reactor Setup: In a high-pressure autoclave, introduce the hydrogenation catalyst (e.g., 5% Pd/C, typically at a loading of 1-5% by weight relative to the anethole).

-

Solvent and Substrate Addition: Add the solvent (e.g., ethanol) to the autoclave, followed by the anethole. The concentration of anethole in the solvent can be optimized but is typically in the range of 10-30% (w/v).

-

Purging: Seal the autoclave and purge the system with an inert gas, such as nitrogen, to remove any air. Subsequently, purge the system with hydrogen gas to ensure an oxygen-free environment.

-

Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure. Typical pressures for this type of hydrogenation range from 5 to 30 bar.

-

Heating and Reaction: Heat the reaction mixture to the desired temperature, generally between 80-100 °C, with efficient stirring to ensure good contact between the catalyst, substrate, and hydrogen.

-

Monitoring: Monitor the progress of the reaction by measuring the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases. The reaction time can vary from a few hours to 24 hours depending on the specific conditions.

-

Cooling and Depressurization: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture to remove the solid catalyst. The catalyst can often be recycled for subsequent reactions.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude dihydroanethole.

-

Purification: The crude product can be purified by vacuum distillation to yield high-purity dihydroanethole.

Logical Workflow: Synthesis of Dihydroanethole

The following diagram illustrates the experimental workflow for the synthesis of dihydroanethole from anethole.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature detailing the direct involvement of dihydroanethole in distinct biological signaling pathways. While its precursor, anethole, has been studied for various biological activities, including anti-cancer properties involving pathways like NF-κB and MAPKinases, these findings cannot be directly extrapolated to dihydroanethole without further investigation. Researchers are encouraged to explore the potential biological effects and mechanisms of action of dihydroanethole.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, weight, and key physicochemical properties of dihydroanethole. A comprehensive experimental protocol for its synthesis via the catalytic hydrogenation of anethole has also been presented, along with a visual representation of the synthesis workflow. While information on its direct interaction with biological signaling pathways is scarce, this document provides a solid foundation for researchers and professionals working with this compound.

References

- 1. US4371559A - Process for lowering the freezing point of anise essences and anethole by natural products - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. idealpublication.in [idealpublication.in]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. fischer-tropsch.org [fischer-tropsch.org]

- 11. benchchem.com [benchchem.com]

Physical properties of 4-n-Propylanisole

An In-depth Technical Guide to the Physical Properties of 4-n-Propylanisole

This technical guide provides a comprehensive overview of the core physical properties of 4-n-propylanisole (also known as dihydroanethole or 1-methoxy-4-propylbenzene).[1][2] Intended for researchers, scientists, and professionals in drug development, this document details key physical constants, standardized experimental protocols for their determination, and visual workflows to illustrate these methodologies.

Core Physical Properties

4-n-Propylanisole is a colorless to pale yellow liquid recognized for its sweet, herbaceous, and anise-like aroma.[1][3] It is utilized as a flavoring and fragrance agent and serves as a chemical intermediate in the synthesis of other organic compounds.[4][5][6]

The key physical and chemical properties of 4-n-propylanisole are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 104-45-0 |

| Appearance | Colorless to pale yellow liquid[1][3] |

| Odor | Sweet, herbaceous, anise-type with a sassafras undertone[1][3] |

| Melting Point | -47.1 °C to 46 °C (Note: Significant variation in reported values)[3][7][8][9] |

| Boiling Point | 211.5 °C to 215 °C at 760 mmHg[1][3][4][7][9] |

| Density | 0.9247 to 0.941 g/cm³ at 20-25 °C[3][4][7][8] |

| Refractive Index | n20/D 1.502 to 1.506[1][3][5][6][7] |

| Solubility | Slightly soluble in water; miscible in oils and soluble in ethanol[1][3][8] |

| Vapor Pressure | 0.266 mmHg at 25 °C[3][7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the principal physical properties of 4-n-propylanisole.

Boiling Point Determination (Capillary Method)

This method is used to determine the temperature at which the vapor pressure of a liquid equals the external pressure.[10][11]

Methodology:

-

Sample Preparation: A small quantity (a few milliliters) of 4-n-propylanisole is placed into a small test tube or a fusion tube.[10][12]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid within the test tube.[12][13]

-

Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This setup is then immersed in a heating bath (e.g., paraffin (B1166041) oil in a Thiele tube or an aluminum block heater) to ensure uniform heating.[12][14]

-

Heating and Observation: The apparatus is heated slowly and gently (approximately 1-2°C per minute as the boiling point is approached).[15] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[12][14] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure. The temperature is recorded at this point.

Melting Point Determination

While 4-n-propylanisole is a liquid at room temperature, determining the melting point is crucial for purity assessment of substances that are solid at standard conditions. The reported melting point has a wide and conflicting range, suggesting it may be solid well below room temperature.[8] The Thiele tube or a melting point apparatus is commonly used.[15]

Methodology:

-

Sample Preparation: A small amount of solidified 4-n-propylanisole is finely powdered. This powder is then packed tightly into a capillary tube sealed at one end.[16]

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating medium, such as a Mel-Temp apparatus or an oil bath in a Thiele tube.[17]

-

Heating: The sample is heated slowly and steadily, especially as the temperature approaches the expected melting point.[15]

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears (T1) to the temperature at which the entire solid has turned into a clear liquid (T2).[16][18] A pure substance typically has a sharp melting range of 0.5-1.0°C.[15]

Density Measurement

Density is determined by measuring the mass of a known volume of the liquid.[19]

Methodology:

-

Weigh Empty Cylinder: The mass of a clean, dry measuring cylinder or pycnometer (density bottle) is accurately measured using an electronic balance.[19][20]

-

Measure Volume: A specific volume of 4-n-propylanisole (e.g., 10 mL) is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus at eye level to avoid parallax error.[19]

-

Weigh Filled Cylinder: The measuring cylinder containing the liquid is reweighed to get the combined mass.[21]

-

Calculation: The mass of the liquid is found by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V).[19] For higher accuracy, repeat the measurement multiple times and average the results.[19]

Refractive Index Measurement

The refractive index is a fundamental physical property that can be measured with high precision using a refractometer, such as the Abbe refractometer.[22]

Methodology:

-

Calibration: The refractometer is first calibrated. This is typically done using distilled water, for which the refractive index is well-known at a specific temperature.[22][23]

-

Sample Application: A few drops of 4-n-propylanisole are placed on the clean, dry surface of the measuring prism of the refractometer.[24]

-

Measurement: The prism is closed, and light from a monochromatic source is passed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered on the crosshairs.[22][24]

-

Reading: The refractive index value is then read directly from the instrument's scale. The temperature should be controlled and recorded, as refractive index is temperature-dependent.[22]

Solubility Determination

A qualitative and semi-quantitative assessment of solubility is performed to understand the compound's behavior in various solvents.

Methodology:

-

Solvent Selection: A range of solvents is used, typically starting with water and followed by organic solvents like ethanol (B145695), as well as acidic and basic solutions if relevant.[25]

-

Procedure: A small, measured amount of 4-n-propylanisole (e.g., 0.05 mL or 25 mg) is placed in a test tube.[25]

-

Titration and Observation: The solvent is added in small, incremental portions (e.g., 0.25 mL at a time). After each addition, the test tube is vigorously shaken.[25]

-

Classification: The solubility is observed and classified. A common threshold for solubility is dissolving approximately 30 mg of solute in 1 mL of solvent. The compound is classified as soluble, slightly soluble, or insoluble based on how much solute dissolves in a given volume of solvent.[26] For 4-n-propylanisole, it is expected to be slightly soluble in water and fully miscible with ethanol and oils.[3][8]

References

- 1. 4-Propylanisole | C10H14O | CID 7702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1-methoxy-4-propyl- (CAS 104-45-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. echemi.com [echemi.com]

- 4. 4-N-PROPYLANISOLE | 104-45-0 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. guidechem.com [guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. byjus.com [byjus.com]

- 17. pennwest.edu [pennwest.edu]

- 18. scribd.com [scribd.com]

- 19. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 20. wjec.co.uk [wjec.co.uk]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 23. scribd.com [scribd.com]

- 24. davjalandhar.com [davjalandhar.com]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

Spectroscopic Profile of 1-Methoxy-4-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methoxy-4-propylbenzene (also known as p-propylanisole or dihydroanethole). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for obtaining such data.

Introduction

This compound is an organic aromatic compound with the chemical formula C₁₀H₁₄O.[1] It belongs to the class of anisoles and phenylpropanes.[2][3] Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications, including chemical synthesis and drug development. This guide covers its characterization by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C-NMR and ¹H-NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 121 | 80 | [M - C₂H₅]⁺ |

| 107 | 40 | [M - C₃H₇]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl ion) |

Data sourced from NIST Chemistry WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or through direct injection.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce smaller, characteristic fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹³C-NMR Spectroscopy

Carbon-13 NMR provides information about the number and chemical environment of the carbon atoms in a molecule.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.58 | C-1 (quaternary, attached to OCH₃) |

| 134.71 | C-4 (quaternary, attached to propyl) |

| 129.24 | C-3 & C-5 (aromatic CH) |

| 113.55 | C-2 & C-6 (aromatic CH) |

| 55.12 | -OCH₃ |

| 37.42 | -CH₂- (propyl) |

| 24.65 | -CH₂- (propyl) |

| 13.80 | -CH₃ (propyl) |

¹H-NMR Spectroscopy

Proton NMR provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule.

Table 3: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.08 | d | 2H | 8.1 | Aromatic H (H-3 & H-5) |

| 6.81 | d | 2H | 8.2 | Aromatic H (H-2 & H-6) |

| 3.76 | s | 3H | -OCH₃ | |

| 2.51 | t | 2H | 7.6 | -CH₂- (propyl, benzylic) |

| 1.71-1.46 | m | 2H | -CH₂- (propyl) | |

| 0.92 | t | 3H | 7.3 | -CH₃ (propyl) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-50 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve high homogeneity.

-

Data Acquisition:

-

¹H-NMR: A standard one-pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C-NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 - 3000 | Medium | Aromatic C-H stretch |

| 2959 - 2870 | Strong | Aliphatic C-H stretch (propyl group) |

| 1612, 1513 | Strong | Aromatic C=C skeletal vibrations |

| 1246 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1038 | Strong | Symmetric C-O-C stretch (aryl ether) |

| 820 | Strong | p-disubstituted benzene (B151609) C-H out-of-plane bend |

Data is based on typical values for similar structures and may vary slightly based on experimental conditions.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is used to subtract the absorbance from the instrument and the atmosphere (e.g., CO₂, H₂O).

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder.

-

Data Acquisition: An infrared beam is passed through the sample. The detector measures the transmitted radiation, and the resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems like aromatic rings.

Table 5: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Solvent | Assignment |

| ~225 | Ethanol/Methanol | Primary band (π → π) |

| ~275 | Ethanol/Methanol | Secondary band (π → π) |

Note: These are approximate values based on the UV spectra of similar aromatic compounds.[4][5] The exact λmax and molar absorptivity can vary with the solvent and concentration.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).

-

Blank Measurement: A cuvette is filled with the pure solvent to be used as a blank. This is placed in the spectrophotometer to zero the instrument and record a baseline.[6]

-

Sample Measurement: The cuvette is rinsed and filled with the sample solution. It is then placed in the sample holder of the spectrophotometer.

-

Data Acquisition: The instrument scans a range of UV and visible wavelengths (e.g., 200-400 nm), and the absorbance at each wavelength is recorded.

-

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Natural Sources of p-Propylmethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrences of p-Propylmethoxybenzene (also known as 4-propylanisole or dihydroanethole), a methoxybenzene derivative with applications in the fragrance and flavor industries, and potential for further investigation in pharmaceutical research. This document details its natural sources, biosynthetic origins, and methodologies for its extraction and quantification, presented in a format tailored for scientific and research applications.

Natural Occurrences of p-Propylmethoxybenzene

p-Propylmethoxybenzene is a naturally occurring volatile organic compound found in a variety of plant species. Its presence contributes to the characteristic aroma of several essential oils and fruits. The compound has been identified in a range of botanical sources, with varying concentrations depending on the species, cultivar, geographical location, and extraction method.

Principal Natural Sources

While p-Propylmethoxybenzene is not as widespread as some other phenylpropanoids, it is a notable constituent in the essential oils and volatile profiles of several plants. Known natural sources include:

-

Mango (Mangifera indica): Various cultivars of mango have been reported to contain p-Propylmethoxybenzene as a minor volatile component, contributing to the fruit's complex aroma profile.[1]

-

Anise (Pimpinella anisum): Anise, known for its licorice-like flavor, contains anethole (B165797) as a major component, and its hydrogenated derivative, dihydroanethole (p-propylmethoxybenzene), can also be present.[2]

-

Fennel (Foeniculum vulgare): Similar to anise, fennel essential oil is rich in anethole, and p-propylmethoxybenzene can be found as a related compound.

-

Star Anise (Illicium verum): This spice is a primary source of anethole, and consequently, p-propylmethoxybenzene may be present in its essential oil.

-

Bonito Mushroom, Capers, and Egyptian Mint: These have also been cited as natural sources of p-Propylmethoxybenzene.[2]

Quantitative Data

Precise quantitative data for p-Propylmethoxybenzene across different natural sources is often variable and dependent on the analytical methods employed. The following table summarizes available data, highlighting the need for standardized quantification protocols for more accurate comparisons.

| Natural Source | Plant Part | Concentration/Relative Abundance | Analytical Method | Reference |

| Mangifera indica (Mango) | Fruit Pulp/Peel | Reported as a volatile component; specific quantitative data varies significantly between cultivars. | GC-MS, HS-SPME-GC-MS | [3][4][5][6] |

| Pimpinella anisum (Anise) | Seed | Often found as a minor component alongside anethole. | GC-MS | [2] |

| Foeniculum vulgare (Fennel) | Seed | Present in essential oil, typically at lower concentrations than anethole. | GC-MS | |

| Illicium verum (Star Anise) | Fruit | May be present in small quantities in the essential oil. | GC-MS |

Note: The lack of consistent quantitative data underscores the opportunity for further research in this area. The experimental protocols outlined in Section 3 provide a framework for obtaining such data.

Biosynthesis of p-Propylmethoxybenzene

The biosynthesis of p-Propylmethoxybenzene is rooted in the shikimate and phenylpropanoid pathways, central metabolic routes in plants for the production of aromatic compounds.

The biosynthesis begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. Phenylalanine then enters the phenylpropanoid pathway. The key steps leading to p-Propylmethoxybenzene are believed to involve the reduction of the propenyl side chain of anethole or a related precursor, followed by or preceded by O-methylation of a hydroxyl group on the phenyl ring. The final step is catalyzed by an O-methyltransferase, an enzyme that transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of the precursor molecule.[7]

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and quantification of p-Propylmethoxybenzene from plant materials.

Extraction of Volatile Compounds

Two primary methods are recommended for the extraction of volatile compounds like p-Propylmethoxybenzene from plant matrices: Steam Distillation for bulk essential oil extraction and Headspace Solid-Phase Microextraction (HS-SPME) for the analysis of volatile profiles from smaller samples.

This method is suitable for obtaining essential oils from a larger quantity of plant material.

Materials:

-

Fresh or dried plant material (e.g., mango peels, anise seeds)

-

Steam distillation apparatus (Clevenger-type)

-

Distilled water

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Sample Preparation: Grind the plant material to a coarse powder to increase the surface area for efficient extraction.

-

Apparatus Setup: Set up the Clevenger-type steam distillation apparatus. Place the ground plant material into the distillation flask and add distilled water until the material is fully submerged.

-

Distillation: Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile compounds.

-

Condensation: The steam and volatile compound mixture will be condensed in the condenser and collected in the collection tube of the Clevenger apparatus.

-

Separation: The essential oil, being less dense and immiscible with water, will form a layer on top of the hydrosol. Collect the oil layer using a separatory funnel.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed glass vial in a cool, dark place.

HS-SPME is a solvent-free technique ideal for analyzing the volatile profile of a sample with high sensitivity.

Materials:

-

Fresh plant material (e.g., small pieces of mango pulp)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials with septa

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the fresh plant material into a headspace vial.

-

Incubation: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Extraction: Insert the SPME fiber through the septum into the headspace of the vial, exposing the fiber to the volatile compounds for a defined period (e.g., 30 minutes).

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating p-propylmethoxybenzene.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A programmed temperature gradient is used to separate compounds with different boiling points. A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

Identification and Quantification:

-

Identification: The identification of p-Propylmethoxybenzene is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard and with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: For accurate quantification, an internal standard method is recommended. A known amount of an internal standard (a compound not naturally present in the sample) is added to the sample before extraction. A calibration curve is generated using a series of standard solutions of p-Propylmethoxybenzene with a constant concentration of the internal standard. The concentration of p-Propylmethoxybenzene in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Conclusion

p-Propylmethoxybenzene is a naturally occurring aromatic compound found in various plants, most notably in mangoes and anise-family spices. Its biosynthesis follows the well-established shikimate and phenylpropanoid pathways. This guide provides a framework for the extraction and quantitative analysis of p-Propylmethoxybenzene from natural sources, utilizing standard and robust analytical techniques. The detailed protocols and workflows are intended to support researchers and scientists in the fields of natural product chemistry, food science, and drug development in their efforts to further investigate the properties and applications of this compound. Further research is encouraged to expand the quantitative database of p-Propylmethoxybenzene in a wider range of natural sources and to fully elucidate the specific enzymatic steps in its biosynthesis.

References

- 1. 4-Propylanisole | C10H14O | CID 7702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Propylanisole | The Fragrance Conservatory [fragranceconservatory.com]

- 3. Nontargeted Metabolite Profiling of the Most Prominent Indian Mango (Mangifera indica L.) Cultivars Using Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GC-MS Analysis of Volatile Components of Mango (Mangifera indica L. var Zihua) Fruits [spkx.net.cn]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Methoxy-4-propylbenzene: Classification, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methoxy-4-propylbenzene, a member of the phenylpropane class of organic compounds. Phenylpropanes are characterized by a phenyl group attached to a three-carbon propane (B168953) chain and are precursors to a wide variety of natural products. This document details the chemical classification, physicochemical properties, and spectral data of this compound. Furthermore, it offers detailed experimental protocols for its synthesis via Friedel-Crafts alkylation and Williamson ether synthesis. While specific signaling pathways involving this compound are not extensively documented in current literature, the general metabolic pathway of phenylpropanoids is discussed. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as p-propylanisole or dihydroanethole, is an aromatic organic compound with the chemical formula C₁₀H₁₄O.[1][2] It is structurally classified as a phenylpropane, a class of compounds characterized by a six-carbon aromatic phenyl ring attached to a three-carbon propane backbone.[1][3] This compound and its structural relatives are found in various natural sources, including herbs and spices such as anise, fennel, and licorice, contributing to their characteristic aromas.[1][3] In addition to its use as a flavoring and fragrance agent, this compound serves as a versatile chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] Its potential as a biomarker for the consumption of certain foods is also an area of interest, though further research is required.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [4] |

| CAS Number | 104-45-0 | [2] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Sweet, anise-like, herbaceous | [4] |

| Boiling Point | 212-213 °C at 760 mmHg | [1] |

| Density | 0.94 g/cm³ at 20 °C | TCI Chemicals |

| Refractive Index | 1.503 at 20 °C | TCI Chemicals |

| Water Solubility | 63.36 mg/L at 25 °C (estimated) | [1] |

| LogP (Octanol/Water) | 3.656 (estimated) | [1] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 0.93 | t | 3H | -CH₂CH₂CH₃ | |

| 1.62 | sextet | 2H | -CH₂CH₂ CH₃ | |

| 2.54 | t | 2H | -CH₂ CH₂CH₃ | |

| 3.79 | s | 3H | -OCH₃ | |

| 6.83 | d | 2H | Ar-H (ortho to -OCH₃) | |

| 7.11 | d | 2H | Ar-H (ortho to -C₃H₇) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| 13.9 | -CH₂CH₂C H₃ | |

| 24.8 | -CH₂C H₂CH₃ | |

| 37.4 | -C H₂CH₂CH₃ | |

| 55.2 | -OC H₃ | |

| 113.7 | C -H (ortho to -OCH₃) | |

| 129.2 | C -H (ortho to -C₃H₇) | |

| 134.4 | C (ipso, attached to -C₃H₇) | |

| 157.9 | C (ipso, attached to -OCH₃) |

Note: NMR data is predicted and compiled from typical values for similar structures.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 150. The fragmentation pattern is consistent with its structure, with major fragments observed at m/z 121 (loss of -C₂H₅) and 91 (tropylium ion).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[6]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3000-2850 | C-H stretching (alkyl) |

| 1610, 1510 | C=C stretching (aromatic) |

| 1245 | C-O-C stretching (asymmetric) |

| 1040 | C-O-C stretching (symmetric) |

| 820 | C-H out-of-plane bending (para-disubstituted) |

Experimental Protocols for Synthesis

Two common methods for the synthesis of this compound are Friedel-Crafts alkylation of anisole (B1667542) and the Williamson ether synthesis from 4-propylphenol (B1200801).

Friedel-Crafts Alkylation of Anisole

This method involves the electrophilic aromatic substitution of anisole with a propyl halide in the presence of a Lewis acid catalyst.

Materials:

-

Anisole

-

1-Bromopropane (B46711) (or 1-chloropropane)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Ice

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of anisole (1.0 eq) in anhydrous dichloromethane to the stirred suspension.

-

Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice.

-

Transfer the mixture to a separatory funnel and add 1 M HCl. Shake and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Williamson Ether Synthesis

This synthesis involves the reaction of the sodium salt of 4-propylphenol with a methylating agent.

Materials:

-

4-Propylphenol

-

Sodium hydroxide (B78521) (NaOH) or Sodium hydride (NaH)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Ethanol or Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-propylphenol (1.0 eq) in ethanol.

-

Carefully add sodium hydroxide (1.1 eq) in portions to the solution and stir until a clear solution of the sodium phenoxide is formed. If using sodium hydride, it should be added to a solution of 4-propylphenol in anhydrous THF at 0 °C.

-

To the resulting phenoxide solution, add methyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to afford pure this compound.

Biological Context: Phenylpropanoid Pathway

While specific metabolic pathways for this compound are not well-documented, it belongs to the larger class of phenylpropanoids. The phenylpropanoid pathway is a major biosynthetic route in plants, responsible for the synthesis of thousands of compounds from the amino acid phenylalanine. This pathway leads to the formation of lignin, flavonoids, coumarins, and other important natural products.

The general workflow for the synthesis of this compound and its classification within the broader context of phenylpropanes can be visualized.

Caption: Synthesis and classification of this compound.

Conclusion

This compound is a significant member of the phenylpropane family with applications in the flavor and fragrance industries and potential for further use in synthetic chemistry. This guide has provided a detailed summary of its chemical and physical properties, spectral data for its characterization, and robust protocols for its synthesis. While its direct biological roles are an area for future research, its classification as a phenylpropane places it within a crucial class of naturally derived compounds. The information presented herein is intended to support researchers and professionals in their work with this versatile molecule.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Benzene, 1-methoxy-4-propyl- [webbook.nist.gov]

- 3. Showing Compound this compound (FDB010570) - FooDB [foodb.ca]

- 4. Buy this compound | 104-45-0 [smolecule.com]

- 5. This compound | 104-45-0 | TCI Deutschland GmbH [tcichemicals.com]

- 6. Benzene, 1-methoxy-4-propyl- [webbook.nist.gov]

An In-depth Technical Guide to C10H14O Ethers: Isomers, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prominent ether isomers with the chemical formula C10H14O. It details their nomenclature, physicochemical properties, spectroscopic data, and relevant experimental protocols. Furthermore, this guide explores the biological activities of anethole (B165797), a key isomer, and its interaction with cellular signaling pathways.

Isomer Identification and Nomenclature

Several ether isomers of C10H14O are of significant interest in research and industry. This guide focuses on four primary examples: butyl phenyl ether and its structural isomers (isobutyl and tert-butyl), and the naturally occurring compound, anethole.

| IUPAC Name | Synonyms | CAS Number |

| Butoxybenzene | n-Butyl phenyl ether, Phenyl butyl ether, 1-Phenoxybutane[1] | 1126-79-0[1] |

| (2-Methylpropoxy)benzene | Isobutyl phenyl ether, Isobutoxybenzene[2] | 1126-75-6[2] |

| (2-Methyl-2-propoxy)benzene | tert-Butyl phenyl ether, t-Butoxybenzene, Phenyl tert-butyl ether | 6669-13-2 |

| 1-Methoxy-4-(1-propenyl)benzene | Anethole, trans-Anethole, Anise camphor, p-Propenylanisole[3] | 4180-23-8[3] |

Quantitative Data Summary

The physicochemical and toxicological properties of these isomers are summarized below for comparative analysis.

Table 2.1: Physical and Chemical Properties

| Property | Butyl Phenyl Ether | Isobutyl Phenyl Ether | tert-Butyl Phenyl Ether | trans-Anethole |

| Molecular Weight ( g/mol ) | 150.22[1] | 150.22[2] | 150.22 | 148.20[3] |

| Boiling Point (°C) | 210.3[4] | 196[5] | 186-187 | 234-237[3] |

| Melting Point (°C) | -19[4] | N/A | N/A | 23[3] |

| Density (g/mL at 25°C) | 0.935[4] | 0.919[5] | N/A | 0.988 |

| Refractive Index (n20/D) | 1.497[4] | N/A | N/A | 1.559-1.562[3] |

| Flash Point (°C) | 82[4] | 71.6[5] | N/A | 90[3] |

Table 2.2: Toxicological Data

| Compound | Test | Route | Species | Dose |

| Butyl Phenyl Ether | LD50 | Oral | Mouse | 3200 mg/kg |

Table 2.3: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spectrometry (m/z) |

| Butyl Phenyl Ether | 7.31-7.24 (m, 2H), 6.96-6.88 (m, 3H), 3.96 (t, J=6.5 Hz, 2H), 1.78 (p, J=6.7 Hz, 2H), 1.50 (h, J=7.4 Hz, 2H), 0.98 (t, J=7.4 Hz, 3H) | 159.2, 129.5, 120.7, 114.6, 67.7, 31.5, 19.4, 13.9 | 150 (M+), 94 (base peak), 77, 41, 29[1] |

| Isobutyl Phenyl Ether | 7.32-7.25 (m, 2H), 6.97-6.88 (m, 3H), 3.73 (d, J=6.6 Hz, 2H), 2.10 (hept, J=6.7 Hz, 1H), 1.05 (d, J=6.7 Hz, 6H) | 159.3, 129.5, 120.6, 114.6, 74.3, 28.5, 19.4 | 150 (M+), 94, 57, 41 |

| tert-Butyl Phenyl Ether | 7.30-7.23 (m, 2H), 7.08-7.01 (m, 2H), 6.95-6.88 (m, 1H), 1.35 (s, 9H) | 156.9, 128.8, 123.6, 123.1, 78.1, 28.9 | 150 (M+), 135, 94, 57 (base peak)[6] |

| trans-Anethole | 7.32 (d, J=8.8 Hz, 2H), 6.89 (d, J=8.8 Hz, 2H), 6.41 (d, J=15.7 Hz, 1H), 6.15 (dq, J=15.7, 6.6 Hz, 1H), 3.84 (s, 3H), 1.92 (dd, J=6.6, 1.4 Hz, 3H)[7] | 159.1, 131.8, 131.0, 127.4, 123.8, 114.4, 55.6, 18.9[7] | 148 (M+), 147, 133, 117, 105, 91, 77 |

Experimental Protocols

Synthesis of n-Butyl Phenyl Ether via Williamson Ether Synthesis

This protocol describes the synthesis of n-butyl phenyl ether from phenol (B47542) and n-butyl bromide.

Materials:

-

Phenol

-

Sodium hydroxide (B78521)

-

n-Butyl bromide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve phenol in ethanol.

-

Slowly add a solution of sodium hydroxide in ethanol to the flask to form sodium phenoxide.

-

Add n-butyl bromide to the reaction mixture.

-

Reflux the mixture for 1-2 hours.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with 10% sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation.

Synthesis of tert-Butyl Phenyl Ether

Due to steric hindrance, the Williamson ether synthesis is not suitable for preparing tert-butyl phenyl ether. An alternative method involves the reaction of a Grignard reagent with a perester.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

tert-Butyl perbenzoate

-

Hydrochloric acid

-

Sodium hydroxide solution

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a Grignard reagent (phenylmagnesium bromide) from magnesium and bromobenzene in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the Grignard solution in an ice bath and add a solution of tert-butyl perbenzoate in anhydrous ether dropwise.

-

Stir the reaction mixture and then pour it into a cold solution of hydrochloric acid.

-

Separate the ethereal layer and extract the aqueous layer with ether.

-

Combine the organic layers and wash with sodium hydroxide solution, then with water until neutral.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Concentrate the solution and distill the product under reduced pressure.

Extraction and Purification of trans-Anethole from Star Anise

This protocol details the isolation of trans-anethole from star anise via steam distillation.

Materials:

-

Whole star anise pods

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Grind the star anise pods using a mortar and pestle.

-

Transfer the ground material to a round-bottom flask and add water.

-

Perform steam distillation, collecting the cloudy distillate.

-

Extract the distillate with diethyl ether.

-

Dry the ethereal layer with anhydrous magnesium sulfate.

-

Filter the solution and remove the diethyl ether using a rotary evaporator to obtain the essential oil rich in trans-anethole.

-

Further purification can be achieved by fractional distillation or chromatography.

Quantitative Analysis of Anethole by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of anethole.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column

Mobile Phase:

-

Methanol and water (e.g., 85:15 v/v)

Procedure:

-

Prepare standard solutions of anethole in the mobile phase at various concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Prepare the sample containing anethole and dilute it with the mobile phase.

-

Inject the sample solution into the HPLC system.

-

Monitor the elution at a specific wavelength (e.g., 259 nm).

-

Quantify the amount of anethole in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways of Anethole

Anethole has been shown to possess a range of biological activities, including anti-inflammatory, and antimicrobial effects. Its anti-inflammatory properties are, in part, mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Anethole's Modulation of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes. Anethole has been demonstrated to inhibit this pathway, thereby reducing inflammation.

Caption: Anethole's inhibitory effect on the NF-κB signaling pathway.

This guide serves as a foundational resource for professionals engaged in chemical and pharmaceutical research, providing essential data and methodologies for the study of C10H14O ethers.

References

- 1. Butyl phenyl ether | C10H14O | CID 14311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Methylpropoxy)benzene | C10H14O | CID 254373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Butyl phenyl ether | SIELC Technologies [sielc.com]

- 5. lookchem.com [lookchem.com]

- 6. massbank.eu [massbank.eu]

- 7. rsc.org [rsc.org]

The Discovery and Catalytic Hydrogenation of Dihydroanethole: A Technical Guide

An In-depth Exploration of the Synthesis and Physicochemical Properties of a Key Aroma Compound

Abstract